4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with significant pharmacological potential. This compound is characterized by its unique structure, which includes a pyrazolone core modified with a hydroxyethyl group and a nitrophenylsulfonyl moiety. The molecular formula is with a molecular weight of 403.41 g/mol. Its CAS number is 866039-55-6, and it falls under the category of heterocyclic compounds, particularly those containing nitrogen in the ring structure.
This compound is derived from the pyrazolone class of compounds, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. Pyrazolone derivatives have been extensively studied for their pharmacological effects, making them a focus in medicinal chemistry . The specific classification of this compound indicates its potential as an active pharmaceutical ingredient.
The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one can be achieved through several methods:
Careful control of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for optimizing yields and minimizing by-products. The use of catalytic systems like copper triflate has been reported to enhance reaction efficiency in related pyrazolone syntheses .
The compound's properties are influenced by the presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the hydroxyethyl), which affect its reactivity and biological activity.
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one primarily involves its interaction with biological targets through binding to specific receptors or enzymes.
Research indicates that pyrazolone derivatives may modulate pathways involving cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, the presence of the nitrophenylsulfonyl group may enhance binding affinity to target proteins due to its electronic properties.
Relevant data indicate that this compound maintains structural integrity under various conditions but should be handled with care due to potential reactivity.
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
The compound 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one represents a strategically engineered hybrid molecule incorporating three pharmacologically significant domains: a pyrazolone core, 2-hydroxyethyl substituent, and 4-nitrobenzenesulfonyl group. The pyrazolone heterocycle features a five-membered ring with two adjacent nitrogen atoms at positions 1 and 2, establishing a conjugated enone system (α,β-unsaturated carbonyl) that confers distinctive electronic properties and hydrogen-bonding capabilities. The C4-position bears a 2-hydroxyethyl chain that enhances water solubility through its hydrophilic nature and provides a synthetic handle for further derivatization. At N1, the bulky 4-nitrophenylsulfonyl group introduces steric constraints and electron-withdrawing characteristics that profoundly influence electronic distribution and binding interactions [1] [4].
The molecular architecture demonstrates several advantageous features for drug design:
Table 1: Structural Features and Their Biochemical Implications
Structural Element | Electronic Contribution | Stereochemical Property | Biological Significance |
---|---|---|---|
Pyrazolone core | Dipole moment ~4.5 D | Near-planar conformation | Facilitates DNA intercalation |
N1-Sulfonyl group | Strong electron-withdrawing (σp=0.78) | Tetrahedral geometry at S atom | Enhances binding to kinase hinge regions |
4-Nitrophenyl moiety | Resonance-stabilized electron deficiency | Restricted rotation about C-S bond | Promotes π-stacking interactions |
C4-(2-Hydroxyethyl) group | Electron-donating inductive effect | Free rotation (3 rotatable bonds) | Enables H-bond donation to targets |
C5-Methyl substituent | Hyperconjugative electron donation | Steric bulk above ring plane | Modulates ring electronics & lipophilicity |
The structural evolution of sulfonylated pyrazolones has progressed through three distinct phases in medicinal chemistry. The first generation (1950s-1970s) featured simple phenylsulfonyl attachments to pyrazolone scaffolds, exemplified by antipyrine derivatives developed as analgesics and anti-inflammatories. These compounds established the foundational SAR that sulfonylation at N1 enhances metabolic stability compared to N-alkyl analogs. The second generation (1980s-2000s) incorporated substituted aryl sulfonates, particularly aminobenzenesulfonamides, capitalizing on the carbonic anhydrase inhibitory properties of the sulfonamide group. This period witnessed the development of pyrazolone-sulfonamide hybrids with improved target specificity for zinc metalloenzymes [4].
The contemporary third generation integrates electronically modified sulfonyl groups, with the 4-nitrophenylsulfonyl moiety representing a strategic advancement. The nitro group serves dual purposes: intensifying sulfonyl group electrophilicity to enhance covalent binding potential to nucleophilic cysteine residues, and establishing a strong electron-withdrawing character that stabilizes the enol tautomer of the pyrazolone ring. This tautomeric preference significantly influences binding thermodynamics, as the enol form demonstrates superior hydrogen-bond donation capacity compared to the keto tautomer. The historical progression reflects a deliberate shift toward targeted covalent inhibition, with modern derivatives like 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one designed as multi-targeted kinase inhibitors [1] [4] [9].
Table 2: Evolution of Sulfonylated Pyrazolone Therapeutics
Generation | Time Period | Representative Structural Motif | Primary Therapeutic Application | Limitations |
---|---|---|---|---|
First | 1950s-1970s | Phenylsulfonyl-pyrazolone | Analgesia, Anti-inflammation | Low target specificity |
Second | 1980s-2000s | 4-Aminobenzenesulfonyl-pyrazolone | Carbonic anhydrase inhibition | Limited cellular penetration |
Third | 2010s-Present | 4-Nitrobenzenesulfonyl-pyrazolone | Targeted kinase inhibition | Potential metabolic instability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1